molecular formula C9H16BrNO2 B1266741 2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one CAS No. 6627-99-2

2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one

Cat. No. B1266741
CAS RN: 6627-99-2
M. Wt: 250.13 g/mol
InChI Key: WRMJBKOESLCMKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to "2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one" involves complex reactions including bromination, cyclization, and the use of morpholine as a key reactant. For instance, the synthesis of related bromophenols and morpholine derivatives involves nucleophilic addition and electrophile-induced ring closure reactions, highlighting the intricate pathways required to introduce specific functional groups and achieve desired molecular frameworks (Bayrak et al., 2017).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Cyclodidepsipeptides : A study by Šmelcerović et al. (2011) identified cyclodidepsipeptides in Fusarium sporotrichioides, a pathogenic fungus, which are synthesized using similar biosynthetic pathways involving nonribosomal mechanisms (Šmelcerović et al., 2011).

  • Efficient Synthesis of Potent Antimicrobials : Kumar et al. (2007) demonstrated the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a crucial compound for synthesizing antimicrobials like arecoline derivatives, phendimetrazine, and polygonapholine (Kumar et al., 2007).

  • Crystal and Computational Study for Anti-tuberculosis Activity : Bai et al. (2011) synthesized and studied the structure of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their in vitro anti-tuberculosis activities (Bai et al., 2011).

  • Novel Synthesis of Morpholine Derivatives : D’hooghe et al. (2006) explored the synthesis of morpholine derivatives, finding new pathways for creating compounds with potential applications in various fields (D’hooghe et al., 2006).

  • Synthesis of Morpholine Hydrochloride : A study by Fang-li (2012) focused on the synthesis of (E)-4-morpholine-2-butenoic acid hydrochloride, highlighting the importance of this process in creating useful chemical compounds (Fang-li, 2012).

Biological and Pharmacological Applications

  • Norepinephrine Inhibitors Discovery : O'Neill et al. (2011) identified 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides as potent and selective inhibitors of the norepinephrine transporter, demonstrating the compound's potential in pain management (O'Neill et al., 2011).

  • Antidepressive Activity Study : Yuan (2012) synthesized 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride and tested its antidepressant activities, showing promising results in this field (Yuan, 2012).

Safety And Hazards

For safety information and potential hazards, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-bromo-3-methyl-1-morpholin-4-ylbutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16BrNO2/c1-7(2)8(10)9(12)11-3-5-13-6-4-11/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMJBKOESLCMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCOCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251879
Record name 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone
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Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methyl-1-(morpholin-4-yl)butan-1-one

CAS RN

6627-99-2
Record name 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC60271
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Record name 2-Bromo-3-methyl-1-(4-morpholinyl)-1-butanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-BROMOISOVALERYL)-MORPHOLINE
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